

Physical properties of 2,4-Dimethyl-3,5-heptanedione (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-3,5-heptanedione

Cat. No.: B14671024

[Get Quote](#)

Technical Guide: Physical Properties of 2,4-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of **2,4-Dimethyl-3,5-heptanedione**, specifically its boiling point. Despite a thorough search of available scientific literature, experimental data for its density could not be located. This document also outlines a general experimental protocol for the determination of the boiling point of a liquid organic compound.

Core Physical Properties

The physical properties of **2,4-Dimethyl-3,5-heptanedione** are crucial for its handling, application, and the design of experimental procedures in research and development.

Data Summary

The following table summarizes the available quantitative data for **2,4-Dimethyl-3,5-heptanedione**.

Physical Property	Value	Source
Boiling Point	Estimated at 203°C	[1]
Density	Data not available	-

Note: The provided boiling point is an estimated value. For precise applications, experimental verification is recommended.

Experimental Protocols

While a specific experimental protocol for determining the physical properties of **2,4-Dimethyl-3,5-heptanedione** was not found, a general methodology for boiling point determination of organic liquids is described below. This protocol is based on standard laboratory practices.

Boiling Point Determination by the Capillary Method

This method is a common and reliable way to determine the boiling point of a liquid sample.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon slight cooling is recorded as the boiling point.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Sample of **2,4-Dimethyl-3,5-heptanedione**
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is then placed in a Thiele tube or an oil bath.
- The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly be expelled.
- Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Visualizations

A core requirement of this guide was the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz. However, a review of the available literature did not yield any specific signaling pathways or complex experimental workflows directly involving **2,4-Dimethyl-3,5-heptanedione** that would necessitate such a visualization. The determination of its physical properties is a direct measurement and does not involve a multi-step logical workflow that would be clarified by a diagram. Therefore, no Graphviz diagrams have been included in this report.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [scent.vn \[scent.vn\]](#)
- To cite this document: BenchChem. [Physical properties of 2,4-Dimethyl-3,5-heptanedione (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14671024#physical-properties-of-2-4-dimethyl-3-5-heptanedione-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com